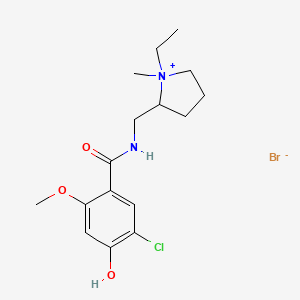
2-((5-Chloro-4-hydroxy-o-anisamido)methyl)-1-ethyl-1-methylpyrrolidinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-Chloro-4-hydroxy-o-anisamido)methyl)-1-ethyl-1-methylpyrrolidinium bromide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a pyrrolidinium core, substituted with various functional groups, including a chloro, hydroxy, and anisamido group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-4-hydroxy-o-anisamido)methyl)-1-ethyl-1-methylpyrrolidinium bromide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:
Formation of the Pyrrolidinium Core: The pyrrolidinium core can be synthesized through a cyclization reaction involving an appropriate amine and a halogenated precursor.
Introduction of Functional Groups: The chloro, hydroxy, and anisamido groups are introduced through a series of substitution and addition reactions. These reactions often require specific reagents and conditions, such as the use of chlorinating agents, hydroxylating agents, and anisamido precursors.
Final Bromination: The final step involves the introduction of the bromide ion to form the desired pyrrolidinium bromide compound. This can be achieved through a bromination reaction using a brominating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired yield. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high efficiency and purity of the final product.
化学反应分析
Types of Reactions
2-((5-Chloro-4-hydroxy-o-anisamido)methyl)-1-ethyl-1-methylpyrrolidinium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to form corresponding hydrocarbons.
Substitution: The anisamido group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents, such as amines and thiols, can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the chloro group may produce hydrocarbons.
科学研究应用
2-((5-Chloro-4-hydroxy-o-anisamido)methyl)-1-ethyl-1-methylpyrrolidinium bromide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound has potential applications in studying biological processes and interactions. It can be used as a probe or marker in various biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-((5-Chloro-4-hydroxy-o-anisamido)methyl)-1-ethyl-1-methylpyrrolidinium bromide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity. For example, the hydroxy group may form hydrogen bonds with target proteins, while the chloro group may participate in hydrophobic interactions. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.
相似化合物的比较
Similar Compounds
2-((5-Chloro-4-hydroxy-o-anisamido)methyl)-1-methylpyrrolidinium bromide: Lacks the ethyl group, which may affect its chemical and biological properties.
2-((5-Chloro-4-hydroxy-o-anisamido)methyl)-1-ethylpyrrolidinium bromide: Lacks the methyl group, which may influence its reactivity and interactions.
2-((5-Chloro-4-hydroxy-o-anisamido)methyl)-1-ethyl-1-methylpyrrolidinium chloride: Substitutes the bromide ion with a chloride ion, potentially altering its solubility and reactivity.
Uniqueness
2-((5-Chloro-4-hydroxy-o-anisamido)methyl)-1-ethyl-1-methylpyrrolidinium bromide is unique due to its specific combination of functional groups and the presence of both ethyl and methyl substituents on the pyrrolidinium core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
28478-49-1 |
|---|---|
分子式 |
C16H24BrClN2O3 |
分子量 |
407.7 g/mol |
IUPAC 名称 |
5-chloro-N-[(1-ethyl-1-methylpyrrolidin-1-ium-2-yl)methyl]-4-hydroxy-2-methoxybenzamide;bromide |
InChI |
InChI=1S/C16H23ClN2O3.BrH/c1-4-19(2)7-5-6-11(19)10-18-16(21)12-8-13(17)14(20)9-15(12)22-3;/h8-9,11H,4-7,10H2,1-3H3,(H-,18,20,21);1H |
InChI 键 |
ZSFNTERQOJPYJW-UHFFFAOYSA-N |
规范 SMILES |
CC[N+]1(CCCC1CNC(=O)C2=CC(=C(C=C2OC)O)Cl)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopentanemethanethiol, 1-[(ethylthio)methyl]-](/img/structure/B13830713.png)
![[4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate](/img/structure/B13830717.png)
![2-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13830719.png)
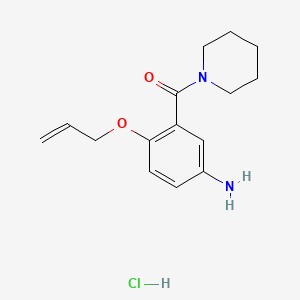
![[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-[[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]methyl]phenyl] 2-methylpropanoate](/img/structure/B13830747.png)

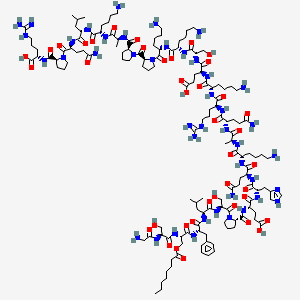

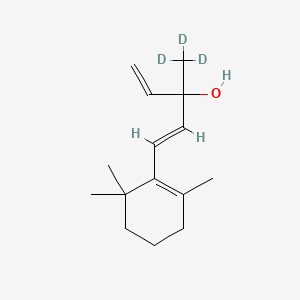
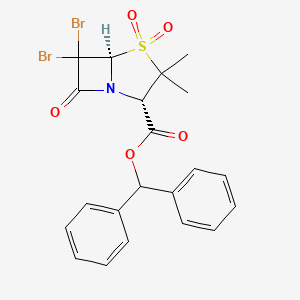
![[(2R,3R)-2-[1-[(2S,3S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13830777.png)
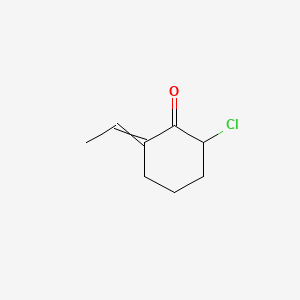
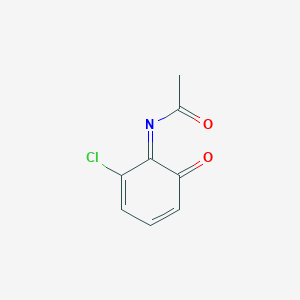
![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid,2-tert-butylhydrazide](/img/structure/B13830798.png)
